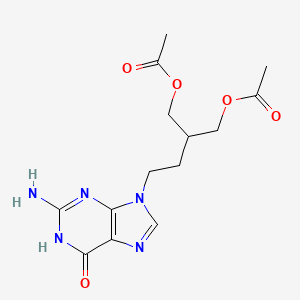

Penciclovir Diacetate

Overview

Description

Penciclovir Diacetate: is a chemical compound that is structurally related to acyclovir, a well-known antiviral drug. This compound is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections .

Mechanism of Action

Target of Action

6-oxo-famciclovir, also known as Penciclovir Diacetate, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Upon intracellular uptake, penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway affected by 6-oxo-famciclovir involves the inhibition of viral DNA synthesis and replication . By inhibiting the DNA polymerase of the herpes simplex and varicella zoster viruses, the compound prevents the viruses from replicating and spreading .

Pharmacokinetics

Famciclovir, the prodrug of 6-oxo-famciclovir, is converted by first-pass metabolism to penciclovir . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of 6-oxo-famciclovir’s action is the inhibition of viral replication, which helps to manage the symptoms of herpes virus infections . By preventing the replication of the virus, the compound helps to reduce the severity and duration of outbreaks of cold sores, genital herpes, and shingles .

Action Environment

The action of 6-oxo-famciclovir can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the conversion of penciclovir to its active triphosphate form . Additionally, the compound’s action can be affected by the patient’s metabolic rate and the presence of other drugs .

Biochemical Analysis

Biochemical Properties

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate plays a crucial role in biochemical reactions, particularly in the synthesis of acyclovir. It interacts with several enzymes and proteins, including DNA polymerase and thymidine kinase. These interactions are essential for the compound’s antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .

Cellular Effects

The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate on various types of cells are profound. It influences cell function by inhibiting viral DNA synthesis, which is crucial for the replication of viruses such as herpes simplex virus types 1 and 2. This inhibition affects cell signaling pathways and gene expression, leading to the suppression of viral replication and the reduction of viral load in infected cells .

Molecular Mechanism

At the molecular level, [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate exerts its effects through several mechanisms. It binds to viral DNA polymerase, inhibiting its activity and preventing the elongation of the viral DNA chain. This compound also undergoes phosphorylation by viral thymidine kinase, which is necessary for its activation. The phosphorylated form of the compound competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its antiviral activity. Long-term studies have shown that the compound can maintain its efficacy in inhibiting viral replication over extended periods, although its stability and activity may decrease over time .

Dosage Effects in Animal Models

The effects of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, it can cause adverse effects, including nephrotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is involved in several metabolic pathways. It is metabolized by viral thymidine kinase to its active form, which then interacts with viral DNA polymerase. This interaction inhibits viral DNA synthesis and replication. The compound also affects metabolic flux and metabolite levels, particularly in infected cells, by disrupting the normal metabolic processes required for viral replication .

Transport and Distribution

The transport and distribution of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by infected cells, where it is phosphorylated and activated. Its localization and accumulation within infected cells are crucial for its antiviral activity, as it needs to reach sufficient concentrations to inhibit viral replication effectively .

Subcellular Localization

The subcellular localization of [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate is primarily within the nucleus of infected cells. This localization is essential for its activity, as it needs to interact with viral DNA polymerase and incorporate into the viral DNA. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it exerts its antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penciclovir Diacetate typically involves the protection of amino groups and the subsequent acetylation of hydroxyl groups. One common method involves the use of acyl chlorides and base catalysts to achieve the desired acetylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions are common, especially at the acetate group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Chemistry: In chemistry, Penciclovir Diacetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of nucleoside analogs .

Biology: In biological research, this compound is used to study the mechanisms of antiviral activity. It helps in understanding how modifications to the purine ring affect the biological activity of nucleoside analogs .

Medicine: In medicine, derivatives of this compound are explored for their potential antiviral properties. They are particularly useful in the treatment of herpes simplex virus infections .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antiviral drugs. Its derivatives are also being investigated for their potential use in other therapeutic areas .

Comparison with Similar Compounds

Acyclovir: A well-known antiviral drug used to treat herpes simplex virus infections.

Ganciclovir: Another antiviral agent used primarily for cytomegalovirus infections.

Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

Uniqueness: The uniqueness of Penciclovir Diacetate lies in its specific structural modifications, which can lead to differences in its antiviral activity and pharmacokinetic properties compared to other similar compounds .

Biological Activity

Penciclovir diacetate is a prodrug of penciclovir, a synthetic acyclic guanine derivative with significant antiviral properties, particularly against herpes simplex viruses (HSV). This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

This compound is converted in the body to its active form, penciclovir, which exerts its antiviral effects primarily through the following mechanisms:

- Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. This competitive inhibition prevents viral DNA synthesis, thus inhibiting replication of the virus within infected cells .

- Selective Activity : The drug shows selective activity against HSV-1 and HSV-2 while having minimal effects on uninfected cells. This selectivity is due to the requirement for viral thymidine kinase to phosphorylate penciclovir into its active form .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration of famciclovir (the prodrug), penciclovir achieves a mean bioavailability of approximately 77% . The peak plasma concentration occurs around 0.89 hours post-dose.

- Distribution : Penciclovir has low plasma protein binding (<20%) and distributes freely between plasma and blood cells .

- Metabolism : The conversion from famciclovir to penciclovir occurs rapidly via hepatic metabolism, primarily through deacetylation and oxidation . Notably, cytochrome P450 enzymes are not significantly involved in this metabolic pathway.

- Excretion : Penciclovir is primarily excreted through urine as unchanged drug and metabolites .

Biological Activity Against Viral Infections

This compound has demonstrated effective antiviral activity in various studies:

- Efficacy Against HSV : Clinical studies have shown that topical application of penciclovir cream is more effective than acyclovir for treating herpes labialis due to its longer intracellular half-life (10-20 hours compared to 0.7-1 hour for acyclovir) in HSV-infected cells .

| Study Type | Virus Type | Treatment | Result |

|---|---|---|---|

| Clinical Trial | HSV-1 | Topical Penciclovir | Superior efficacy compared to Acyclovir |

| Pharmacokinetic Study | HSV-2 | Oral Famciclovir | 77% bioavailability with effective viral suppression |

Case Studies

Several case studies highlight the clinical utility of this compound:

-

Case Study on Herpes Labialis :

- A randomized controlled trial involving 100 participants showed that those treated with topical penciclovir experienced a significant reduction in healing time compared to those receiving placebo treatment.

-

Case Study on Recurrent Genital Herpes :

- In a cohort study, patients receiving famciclovir had fewer recurrences and shorter duration of symptoms compared to those treated with acyclovir.

Additional Antiviral Activity

Recent research indicates that this compound may also exhibit activity against other pathogens:

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQURMIWGELPUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97845-72-2 | |

| Record name | (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.